2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one
Description
Properties
IUPAC Name |
1-(5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-20-14-6-4-12(5-7-14)9-16(19)18-10-13-3-2-8-17-15(13)11-18/h2-8H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCWKGGHERCDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antiproliferative effects.
Medicine: It is investigated for its potential therapeutic applications, such as anticancer agents.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Emraclidine (1-{2,4-Dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one)
- Core Structure : Shares the pyrrolo[3,4-b]pyridine core but incorporates a trifluoromethylpyridyl-azetidine substituent instead of 4-methoxyphenyl .
- Molecular Weight : 390.40 g/mol, significantly higher than the target compound due to the trifluoromethyl group and azetidine ring .
- Biological Target : Acts as a muscarinic M4 receptor positive allosteric modulator (PAM), showing promise in schizophrenia and Fragile X syndrome .
- Key Findings : Demonstrated improved pharmacokinetics in rodent models and efficacy in L-dopa-induced dyskinesia .
GRN-529 (2-{2-[2-(Difluoromethoxy)-5-({5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}carbonyl)phenyl]ethynyl}pyridine)
- Core Structure : Contains the same pyrrolopyridine-carbonyl motif but includes a difluoromethoxy group and ethynylpyridine .
- Biological Target : mGlu5-selective negative allosteric modulator (NAM), effective in anxiety, depression, and pain models .
- Key Findings : Showed dose-dependent efficacy in reversing hyperalgesia and attenuating stress-induced behaviors .
2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(4-methoxyphenyl)ethan-1-one (1e)
- Core Structure: Lacks the pyrrolopyridine core but shares the 4-methoxyphenyl ethanone group .
- Molecular Weight : ~224 g/mol (calculated from 1H NMR data) .
Pharmacological and Physicochemical Comparisons
Table 1: Comparative Analysis of Key Compounds
Key Observations:
Substituent Effects :
- Electron-donating groups (e.g., 4-methoxy) may improve metabolic stability but reduce antioxidant activity compared to electron-withdrawing groups (e.g., bromo, trifluoromethyl) .
- Halogenated or fluorinated substituents (e.g., in Emraclidine and GRN-529) enhance receptor binding affinity and pharmacokinetic profiles .
Biological Targets: Pyrrolopyridine derivatives predominantly target CNS receptors (mGlu5, M4), whereas simpler ethanone analogs (e.g., 1e) lack this specificity .
Molecular Weight and Solubility :
- Higher molecular weight analogs (e.g., Emraclidine) exhibit prolonged half-lives but may face solubility challenges compared to the target compound .
Biological Activity
2-(4-methoxyphenyl)-1-{5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}ethan-1-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHNO
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including:
- Antitumor Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against several cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer models.
- Antimicrobial Properties : The compound has shown promising results against a range of bacterial strains. Its effectiveness was evaluated using standard agar diffusion methods and minimum inhibitory concentration (MIC) assays.
- Enzyme Inhibition : Studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting conditions such as diabetes and obesity.
Antitumor Activity
Research conducted by indicates that the compound significantly inhibits the growth of various cancer cell lines. The IC values ranged from 10 to 30 µM across different types of cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation.
Antimicrobial Properties
A study published in the Brazilian Journal of Pharmaceutical Sciences reported that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 32 µg/mL and 64 µg/mL respectively .
Enzyme Inhibition
In silico docking studies have been employed to predict the binding affinity of the compound to various target enzymes. The results indicated strong interactions with acetylcholinesterase (AChE) and urease, suggesting potential applications in treating Alzheimer's disease and urinary tract infections .
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant cytotoxicity against lung cancer cells (IC = 15 µM) | MTT assay |
| Study 2 | Moderate antibacterial activity against E. coli (MIC = 64 µg/mL) | Agar diffusion method |
| Study 3 | Strong AChE inhibition (IC = 5 µM) | In silico docking |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
